molecular formula C23H23F2N5OS B2845159 2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-86-7

2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2845159
CAS RN: 898367-86-7
M. Wt: 455.53
InChI Key: LUVMZQUCELJVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple functional groups including a thiazolo[3,2-b][1,2,4]triazol ring, a piperazine ring, and two fluorophenyl groups . These groups contribute to the compound’s physical and chemical properties, as well as its potential biological activity.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of compounds containing structures related to the specified compound, investigating their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against tested microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).

Antagonist Activity of Bicyclic 1,2,4-triazol-3(2H)-one Derivatives

Watanabe et al. (1992) synthesized derivatives containing elements of the specified chemical structure and tested them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds demonstrated significant 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Research by Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, assessing their antimicrobial activities. The study found that several synthesized compounds showed good or moderate activities against the test microorganisms (Bektaş et al., 2007).

Synthesis, Characterization, and Biological Evaluation

Ding et al. (2016) prepared novel 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds were synthesized using microwave irradiation and evaluated for their antitumor activity, with most compounds showing good to excellent inhibitory activity against CDC25B (Ding et al., 2016).

Future Directions

While there is limited information available on this specific compound, similar compounds have shown promise in the field of neuroprotection and anti-inflammation . Future research could focus on further elucidating the properties and potential applications of this compound. It would also be beneficial to conduct more in-depth studies on the synthesis and reactivity of this compound.

properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-5-7-16(24)14-15)29-12-10-28(11-13-29)18-9-4-3-8-17(18)25/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVMZQUCELJVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.